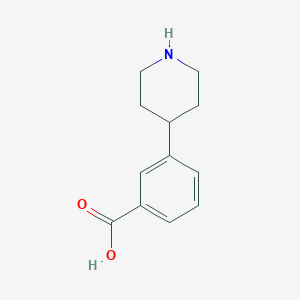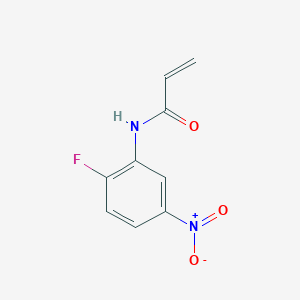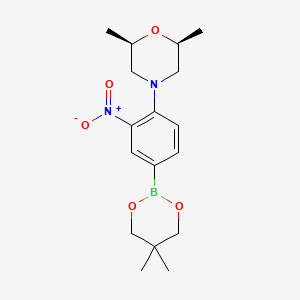![molecular formula C10H14ClN3O B1490586 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine CAS No. 1344358-33-3](/img/structure/B1490586.png)
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Overview
Description
The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” were not found, pyrimidines are generally synthesized through nucleophilic aromatic substitution (SNAr) reactions . The reaction involves the use of organolithium reagents, with the reactivity of the C-4 position of the halopyrimidines generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” has a molecular weight of 183.64 . It is a powder at room temperature . The melting point is between 96-98 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Studies have focused on synthesizing derivatives of pyrimidine and investigating their structural and chemical properties. For example, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has been explored, revealing insights into intramolecular non-covalent interactions such as hydrogen bonds and van der Waals forces. These findings are significant for the development of compounds with tailored physical and chemical properties (Zhang et al., 2018).
Antiviral Activity
Another area of application is in the antiviral domain, where derivatives of pyrimidine have been evaluated for their efficacy against various RNA and DNA viruses. Studies have shown that certain substitutions on the pyrimidine core can enhance antiviral properties, providing a basis for the development of new antiviral drugs (Bergstrom et al., 1984).
Nonlinear Optical (NLO) Properties
Research into the electronic and optical properties of pyrimidine derivatives has also been conducted. This includes investigations into their potential applications in nonlinear optics, a field that explores materials capable of altering the frequency of light. These studies help in understanding how structural modifications of pyrimidine can influence its NLO characteristics, which is crucial for developing new materials for optoelectronic applications (Hussain et al., 2020).
Agricultural Applications
Additionally, some derivatives have been found to exhibit plant growth-stimulating effects, suggesting potential applications in agriculture. This demonstrates the versatility of pyrimidine derivatives and their potential to contribute to enhanced agricultural productivity (Pivazyan et al., 2019).
Future Directions
While specific future directions for “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” are not available, the field of pyrrolidine derivatives is a promising area of research. The versatility of the pyrrolidine ring makes it a valuable scaffold in drug discovery, with potential applications in the treatment of various human diseases .
properties
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-6-8-2-3-14(5-8)10-4-9(11)12-7-13-10/h4,7-8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBMOEUCHSUVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)


![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)




![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)

